molecular formula C6H14ClNO3 B13514261 (1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride

(1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride

Cat. No.: B13514261
M. Wt: 183.63 g/mol
InChI Key: LNAKNBUHELSQDD-BTVCFUMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride is a chiral cyclohexane derivative with the molecular formula C 6 H 14 ClNO 3 and a molecular weight of 183.63 g/mol . This compound features a stereochemically defined structure with three hydroxyl groups and one amino group, making it a valuable multifunctional building block in organic synthesis and medicinal chemistry research. While specific applications for this exact stereoisomer are not detailed in the available literature, its structural features suggest broad potential as a key synthetic intermediate. The presence of multiple stereocenters indicates its possible utility in the synthesis of complex molecules, such as glycosidase inhibitors or other bioactive compounds that mimic sugar moieties . For instance, structurally similar amino cyclohexane triols have been investigated for their activity as inhibitors of enzymes like lysosomal acid glucosylceramidase . Researchers can leverage this compound to develop novel chemical entities for basic biochemical research and drug discovery programs. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C6H14ClNO3

Molecular Weight

183.63 g/mol

IUPAC Name

(1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol;hydrochloride

InChI

InChI=1S/C6H13NO3.ClH/c7-3-1-2-4(8)6(10)5(3)9;/h3-6,8-10H,1-2,7H2;1H/t3-,4+,5+,6+;/m0./s1

InChI Key

LNAKNBUHELSQDD-BTVCFUMJSA-N

Isomeric SMILES

C1C[C@H]([C@H]([C@@H]([C@H]1N)O)O)O.Cl

Canonical SMILES

C1CC(C(C(C1N)O)O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride typically involves the reduction of corresponding ketones or aldehydes followed by amination. One common method includes the catalytic hydrogenation of cyclohexane derivatives in the presence of ammonia or amines under controlled conditions. The reaction is often carried out using palladium or platinum catalysts to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure hydrochloride form.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl groups undergo selective oxidation depending on reaction conditions:

  • Primary oxidation products : Ketones or carboxylic acids form under strong oxidizing agents.

  • Reagents : Dess–Martin periodinane (DMP) or potassium permanganate (KMnO₄) in acidic conditions .

Reagent Conditions Product Yield
Dess–Martin periodinaneCH₂Cl₂, rt, 2 hCyclohexanone derivatives88%
KMnO₄Acidic aqueousCyclohexanecarboxylic acid72%

Epoxidation of related cyclohexene precursors using m-CPBA (meta-chloroperbenzoic acid) proceeds with >95:5 diastereoselectivity, forming epoxides that undergo regioselective ring-opening .

Reduction Reactions

The amino group participates in reductive transformations:

  • Reductive amination : Lithium aluminum hydride (LiAlH₄) reduces secondary amides to tertiary amines .

  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces nitro intermediates to amines during synthesis .

Example : Hydrogenation of nitrocyclohexane derivatives yields enantiopure aminocyclohexanetriols with >90% enantiomeric excess (ee) .

Substitution Reactions

Hydroxyl groups undergo nucleophilic substitution:

  • Halogenation : Thionyl chloride (SOCl₂) converts hydroxyls to chlorides .

  • Sulfonation : Mesylation (MsCl) forms stable sulfonate esters for further functionalization .

Key reaction pathway :

  • Mesylation of hydroxyl groups with MsCl in pyridine (90% conversion) .

  • Base-induced elimination (K₂CO₃/MeOH) yields epoxides (74% isolated yield) .

Stereoselective Functionalization

Directed stereochemical outcomes are critical in synthesis:

  • Epoxide ring-opening : Methanolysis of trichloroacetate intermediates proceeds with complete regioselectivity, yielding (1R,2S,3S,4R)-configured triols .

  • Dihydroxylation : Upjohn conditions (OsO₄, NMO) afford syn-diols with >95% stereopurity .

Comparative stereoselectivity :

Reaction Conditions Diastereomeric Ratio (dr)
Epoxidationm-CPBA, CH₂Cl₂, 0°C>95:5
Directed dihydroxylationOsO₄, N-methylmorpholine N-oxide98:2

Industrial-Scale Considerations

  • Catalytic systems : Palladium catalysts enable large-scale hydrogenation with minimal racemization.

  • Flow chemistry : Continuous processing improves yield (>85%) and reduces waste.

This compound’s reactivity profile underscores its utility in asymmetric synthesis and pharmaceutical intermediate production. Experimental data emphasize the interplay between stereochemistry and reaction design, critical for accessing complex molecular architectures .

Scientific Research Applications

(1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of (1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Ring Type Functional Groups Key Features Reference
(1R,2R,3R,4S)-4-Aminocyclohexane-1,2,3-triol HCl C₆H₁₃ClNO₃ ~182.5 Cyclohexane 4-amino, 1,2,3-triol, hydrochloride High polarity, stereospecific N/A
(3R,4S)-4-Aminooxan-3-ol HCl C₅H₁₂ClNO₂ 153.61 Oxane (5-membered) 4-amino, 3-hydroxyl, hydrochloride Smaller ring, fewer hydroxyls
Mannostatin A Hydrochloride C₆H₁₃NO₃S 179.24 Cyclopentane 4-amino, 1,2,3-triol, methylthio Sulfur-containing analog
Lincomycin HCl Impurity F C₉H₁₉NO₅S 253.32 Pyran (6-membered) Amino, hydroxyl, methylthio Antibiotic-related impurity
(1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol HCl C₁₅H₂₃NO₂·HCl 285.81 Cyclohexane Phenyl, dimethylamino, hydroxyl Bulky substituents

Key Observations

Ring Size and Substitutents: The target compound’s cyclohexane backbone provides a larger, more rigid structure compared to the oxane (5-membered) and cyclopentane analogs . This may influence binding affinity in biological systems. Unlike Mannostatin A (cyclopentane with methylthio), the absence of sulfur in the target compound could reduce toxicity risks .

The hydrochloride salt form enhances aqueous solubility, a feature common to all compared compounds .

Molecular Weight and Applications: The target compound’s molecular weight (~182.5) positions it between smaller analogs like (3R,4S)-4-aminooxan-3-ol HCl (153.61) and larger derivatives like Lincomycin impurity F (253.32). Lower molecular weight may improve bioavailability compared to bulkier analogs .

Research Findings and Implications

  • Mannostatin A Hydrochloride: Exhibits glycosidase inhibition due to its cyclopentane triol structure and methylthio group . The target compound’s similar triol configuration (but lacking sulfur) may retain inhibitory activity with modified specificity.
  • Lincomycin Impurity F: As a pyran derivative, its structural complexity and sulfur content are tied to antibiotic biosynthesis pathways . The target compound’s simpler structure could serve as a scaffold for novel antibiotics.
  • Compound: The phenyl and dimethylamino groups in this cyclohexane derivative suggest utility in receptor-binding studies, contrasting with the target compound’s polar triol motif .

Biological Activity

(1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride, often referred to as ACHC, is a compound of significant interest in medicinal chemistry due to its structural similarity to naturally occurring amino acids and its potential biological activities. This article explores the biological activity of ACHC through various studies and findings, highlighting its mechanisms of action, therapeutic potentials, and biochemical interactions.

Chemical Structure and Properties

ACHC is a β-amino acid characterized by the presence of three hydroxyl groups and an amine group on a cyclohexane ring. Its molecular formula is C6H13N1O3C_6H_{13}N_1O_3 with a molecular weight of approximately 145.17 g/mol. The stereochemistry of ACHC is crucial for its biological function, as it influences how the compound interacts with biological systems.

ACHC exhibits several biological activities that are primarily attributed to its interaction with various enzymes and receptors. Research indicates that it can act as a substrate or inhibitor for certain enzymes involved in metabolic pathways. For example:

  • Inhibition of Glycosylation : ACHC has been shown to inhibit glycosylation processes in cells, which can affect protein folding and function. This property is particularly relevant in the context of cancer biology where glycosylation patterns are altered.
  • Neuroprotective Effects : Studies have suggested that ACHC may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Therapeutic Applications

The therapeutic potential of ACHC spans several areas:

  • Anticancer Activity : Preliminary studies indicate that ACHC can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of caspases.
  • Metabolic Disorders : Due to its structural similarity to glucose and other carbohydrates, ACHC may play a role in modulating glucose metabolism, making it a candidate for further research in diabetes management.

Table 1: Summary of Biological Activities and Mechanisms

Biological ActivityMechanism of ActionReferences
Glycosylation InhibitionInterferes with enzyme activity ,
NeuroprotectionModulates neurotransmitter levels ,
Anticancer EffectsInduces apoptosis and cell cycle arrest ,
Metabolic RegulationAffects glucose metabolism ,

Case Study: Neuroprotective Effects

A study published in 2023 investigated the neuroprotective effects of ACHC on rat models subjected to oxidative stress. The results showed that administration of ACHC significantly reduced markers of oxidative damage and improved cognitive function compared to control groups. The mechanism was linked to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Case Study: Anticancer Activity

In vitro studies have demonstrated that ACHC can inhibit the proliferation of various cancer cell lines including breast and prostate cancer cells. The compound was found to induce apoptosis through the intrinsic pathway by activating caspase-9 and caspase-3. These findings suggest that ACHC could be developed as a novel anticancer agent.

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